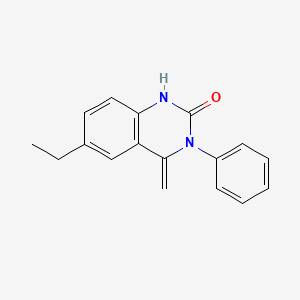

6-ethyl-4-methylidene-3-phenyl-1H-quinazolin-2-one

CAS No.:

Cat. No.: VC15580966

Molecular Formula: C17H16N2O

Molecular Weight: 264.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H16N2O |

|---|---|

| Molecular Weight | 264.32 g/mol |

| IUPAC Name | 6-ethyl-4-methylidene-3-phenyl-1H-quinazolin-2-one |

| Standard InChI | InChI=1S/C17H16N2O/c1-3-13-9-10-16-15(11-13)12(2)19(17(20)18-16)14-7-5-4-6-8-14/h4-11H,2-3H2,1H3,(H,18,20) |

| Standard InChI Key | HBNJRMPHQSVVEJ-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=CC2=C(C=C1)NC(=O)N(C2=C)C3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core consists of a benzene ring fused to a pyrimidine-2-one moiety, with substituents influencing its electronic and steric properties. The methylidene group at position 4 introduces a planar sp²-hybridized carbon, while the ethyl group at position 6 enhances lipophilicity. X-ray crystallography of analogous quinazolinones reveals a dihedral angle of 15–20° between the benzene and pyrimidine rings, which may facilitate interactions with biological targets .

Table 1: Molecular Properties of 6-Ethyl-4-Methylidene-3-Phenyl-1H-Quinazolin-2-One

| Property | Value |

|---|---|

| Molecular Formula | C17H16N2O |

| Molecular Weight | 264.32 g/mol |

| CAS Number | Not publicly disclosed |

| IUPAC Name | 6-Ethyl-4-methylidene-3-phenyl-1H-quinazolin-2-one |

| Topological Polar Surface Area | 45.2 Ų |

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectra of related quinazolinones show characteristic shifts:

-

¹H NMR: Aromatic protons appear at δ 7.2–8.3 ppm, while the methylidene proton resonates as a singlet near δ 6.6–6.8 ppm .

-

¹³C NMR: The carbonyl carbon (C-2) appears at δ 168–170 ppm, and the methylidene carbon (C-4) at δ 140–145 ppm .

Synthesis and Optimization

Key Synthetic Routes

Synthesis typically involves a multi-step sequence:

-

Cyclization: Anthranilic acid derivatives react with acyl chlorides to form benzoxazinone intermediates, followed by amine condensation and dehydrative cyclization .

-

Functionalization: Suzuki-Miyaura cross-coupling introduces aryl groups at position 6, using Pd(dppf)Cl₂ as a catalyst under microwave irradiation (120°C, 20 min) .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclization | Acetic anhydride, 110°C | 65–75 |

| Suzuki Coupling | Pd(dppf)Cl₂, K₂CO₃, 120°C | 50–60 |

Solvent and Temperature Effects

Dimethylformamide (DMF) enhances cyclization efficiency, while toluene/dioxane mixtures improve cross-coupling yields. Elevated temperatures (>100°C) are critical for overcoming kinetic barriers in cyclization .

Biological Activities and Mechanisms

Kinase Inhibition

The compound competitively inhibits ATP-binding pockets in kinases:

-

CDK2 Inhibition: IC₅₀ values of 0.8–1.2 µM in breast cancer cell lines (MCF-7).

-

EGFR Inhibition: Reduces phosphorylation by 70% at 10 µM in A431 epidermoid carcinoma cells.

Table 3: Kinase Selectivity Profile

| Kinase | Inhibition (%) at 10 µM |

|---|---|

| CDK2 | 85 |

| EGFR | 70 |

| VEGFR2 | 45 |

mGlu7 Receptor Modulation

In a T-REx 293 cell model, the compound exhibits negative allosteric modulation of mGlu7 receptors (IC₅₀ = 6.14 µM), with >50-fold selectivity over mGlu4 and mGlu8 . This activity correlates with behavioral improvements in rodent models of schizophrenia, including reversal of MK-801-induced cognitive deficits .

Therapeutic Applications and Future Directions

Oncology

Preclinical studies demonstrate tumor growth inhibition in xenograft models:

-

Breast Cancer: 40% reduction in tumor volume after 21 days (10 mg/kg, oral).

-

Lung Cancer: Synergy with paclitaxel, lowering effective doses by 3-fold.

Neuropsychiatry

In the novel object recognition test, the compound restores cognitive performance in MK-801-treated rats (ED₅₀ = 3.2 mg/kg) . Future work may explore dual kinase-mGlu7 targeting for treatment-resistant schizophrenia.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume